1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene, with the Chemical Abstracts Service number 1057670-05-9, is an organic compound characterized by its unique molecular structure and properties. Its molecular formula is , and it has a molecular weight of 188.12 g/mol. This compound features an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring, making it a notable member of the fluoroaromatic compounds.
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is classified as an organofluorine compound. It falls under the category of substituted benzenes, specifically those with ethynyl and trifluoromethyl substituents. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using solvents like dimethylformamide or tetrahydrofuran can enhance solubility and reactivity.
The molecular structure of 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene can be represented as follows:
C#CC1=CC=C(F)C=C1C(F)(F)F
The compound's structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.12 g/mol |
CAS Number | 1057670-05-9 |
Purity | ≥95% |
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions due to its functional groups:
Reactions are typically performed under controlled conditions to avoid decomposition or unwanted side reactions. For example, using bases such as potassium carbonate in polar aprotic solvents enhances reaction efficiency.
The mechanism of action for this compound primarily involves its reactivity due to the presence of multiple electronegative fluorine atoms and the acetylenic bond:
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene exhibits several notable physical properties:
The chemical properties include:
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene finds applications in various scientific fields:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0